

An In-depth Technical Guide on 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	3-[(4-Bromophenoxy)methyl]piperidine hydrochloride
CAS No.:	1185304-03-3
Cat. No.:	B3088483

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This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chemical compound **3-[(4-Bromophenoxy)methyl]piperidine hydrochloride**. It provides detailed information on its identifiers, synthesis, and potential applications, grounded in established principles of organic and medicinal chemistry.

Core Chemical Identifiers and Properties

Precise identification is the cornerstone of chemical research and development. **3-[(4-Bromophenoxy)methyl]piperidine hydrochloride** is a piperidine derivative characterized by a 4-bromophenoxy group attached to the piperidine ring via a methylene ether linkage. The hydrochloride salt form enhances its stability and solubility in aqueous media.

A summary of its key identifiers is presented below for accurate record-keeping and database referencing.

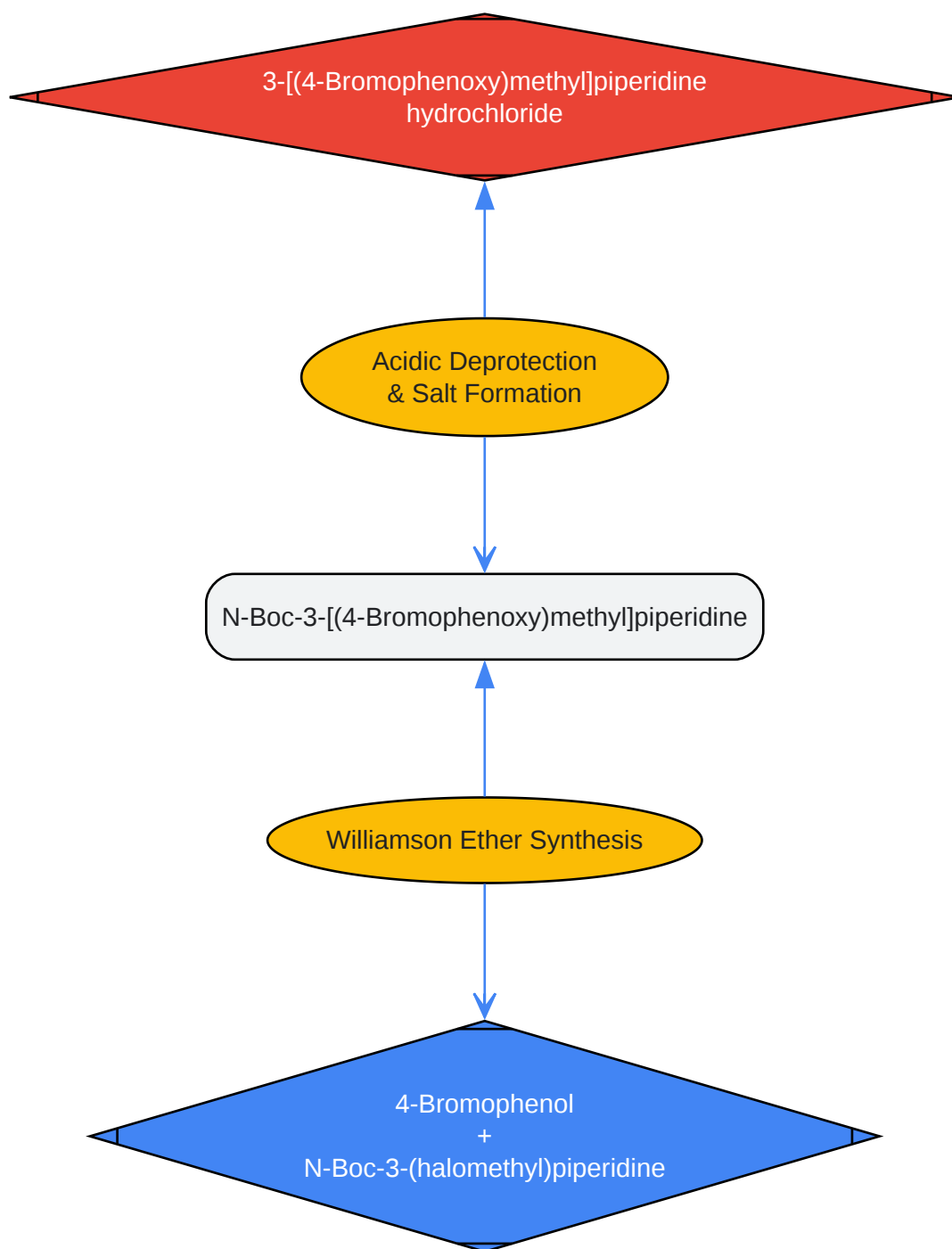
Identifier	Value	Source
CAS Number	214148-49-9	
Chemical Formula	C12H17BrClNO	
Molecular Weight	306.63 g/mol	[1]
IUPAC Name	3-[(4-bromophenoxy)methyl]piperidine;hydrochloride	N/A
Canonical SMILES	<chem>C1CCNC(C1)COC2=CC=C(C=C2)Br.Cl</chem>	N/A

Rationale-Driven Synthesis and Mechanistic Insights

The synthesis of **3-[(4-Bromophenoxy)methyl]piperidine hydrochloride** is a multi-step process that can be logically designed using retrosynthetic analysis. The primary disconnection is at the ether bond, pointing to a Williamson ether synthesis as a robust and well-established method.

Retrosynthetic Strategy

The retrosynthetic pathway involves disconnecting the target molecule into readily available starting materials. This approach highlights the necessity of a protecting group for the piperidine nitrogen to prevent undesired side reactions.



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Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthesis Protocol

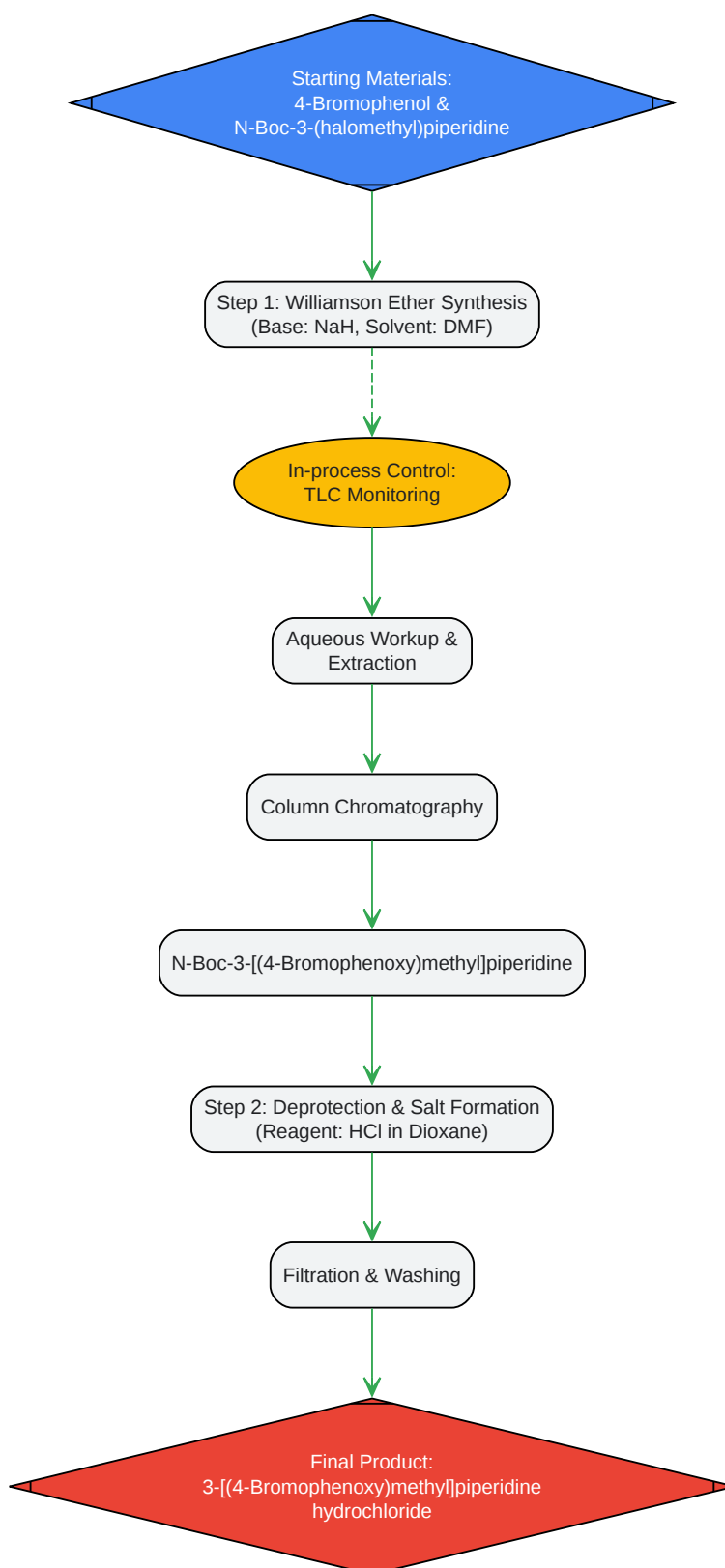
This protocol is designed as a self-validating system, incorporating logical checkpoints and explaining the reasoning behind the choice of reagents and conditions.

Step 1: Williamson Ether Synthesis of N-Boc-3-[(4-Bromophenoxy)methyl]piperidine

- **Causality:** The Williamson ether synthesis is a reliable method for forming ether linkages. It involves the reaction of an alkoxide with a primary alkyl halide. In this case, 4-bromophenol is deprotonated with a strong base, sodium hydride (NaH), to form the more nucleophilic sodium phenoxide. A polar aprotic solvent like dimethylformamide (DMF) is used to solvate the cation, thereby increasing the reactivity of the anion. The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent it from acting as a competing nucleophile.
- **Methodology:**
 - Under an inert atmosphere (e.g., Nitrogen), dissolve 4-bromophenol (1.0 eq) in anhydrous DMF.
 - Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
 - Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
 - Add a solution of N-Boc-3-(chloromethyl)piperidine or the corresponding tosylate (1.0 eq) in anhydrous DMF.
 - Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction and quench with water.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel.

Step 2: Boc Deprotection and Hydrochloride Salt Formation

- **Causality:** The Boc protecting group is readily cleaved under acidic conditions. Treatment with hydrochloric acid in a non-aqueous solvent like 1,4-dioxane or diethyl ether simultaneously removes the Boc group and forms the hydrochloride salt of the piperidine nitrogen. The salt often precipitates from the organic solvent, providing a simple and effective purification step.
- **Methodology:**
 - Dissolve the purified N-Boc-3-[(4-Bromophenoxy)methyl]piperidine in a minimal amount of a suitable solvent like ethyl acetate or methanol.
 - Add a solution of HCl in 1,4-dioxane (e.g., 4M) dropwise while stirring.
 - Stir the resulting suspension at room temperature for 1-3 hours.
 - Collect the precipitated solid by vacuum filtration.
 - Wash the solid with a cold, non-polar solvent like diethyl ether to remove any soluble impurities.
 - Dry the product under vacuum to obtain **3-[(4-Bromophenoxy)methyl]piperidine hydrochloride**.



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Caption: Synthetic workflow with integrated quality control points.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the final compound, a suite of analytical techniques is essential.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for confirming the chemical structure.
- Mass Spectrometry (MS): To verify the molecular weight of the compound.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.
- Elemental Analysis: To confirm the empirical formula and the correct formation of the hydrochloride salt.

Potential Applications in Drug Discovery

The structural motifs within **3-[(4-Bromophenoxy)methyl]piperidine hydrochloride** suggest its potential as a valuable building block in medicinal chemistry.

- Scaffold for Library Synthesis: The piperidine ring is a "privileged scaffold" found in numerous approved drugs, particularly those targeting the central nervous system (CNS).[2] The bromo-substituent on the aromatic ring is a versatile handle for introducing further chemical diversity through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the generation of focused compound libraries for structure-activity relationship (SAR) studies.
- Fragment-Based Drug Discovery (FBDD): This compound can be considered a fragment that could be elaborated upon to develop more potent and selective ligands for various biological targets.
- Intermediate for API Synthesis: Piperidine derivatives are key intermediates in the synthesis of many active pharmaceutical ingredients (APIs).[3][4]

Handling and Storage

As with any chemical reagent, proper handling and storage procedures are necessary. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The compound should be stored in a cool, dry, and well-sealed container to prevent degradation.

References

- Thoreauchem. **3-[(4-Bromophenoxy)methyl]piperidine hydrochloride**-214148-49-9. [[Link](#)]
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- To cite this document: BenchChem. [An In-depth Technical Guide on 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3088483/docs#an-in-depth-technical-guide-on-3-4-bromophenoxy-methyl-piperidine-hydrochloride>]

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